4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester
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Overview
Description
4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable in the context of Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-dichlorophenylboronic acid pinacol ester typically involves the reaction of 4-butoxy-3,5-dichlorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.
Major Products:
Oxidation: Corresponding phenols or quinones.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester is extensively used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and bioactive molecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dichlorophenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boronic ester with the palladium complex, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
- 3,5-Dichlorophenylboronic acid
- Phenylboronic acid pinacol ester
- 4-Butoxyphenylboronic acid pinacol ester
Comparison: 4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester is unique due to the presence of both butoxy and dichloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3,5-dichlorophenylboronic acid, the pinacol ester form is more stable and easier to handle in synthetic applications .
Properties
IUPAC Name |
2-(4-butoxy-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BCl2O3/c1-6-7-8-20-14-12(18)9-11(10-13(14)19)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOKPCFTBBTYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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